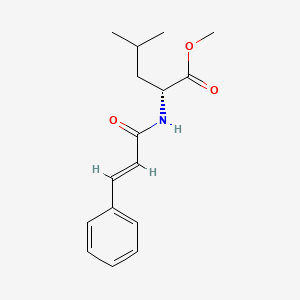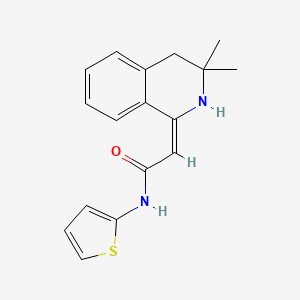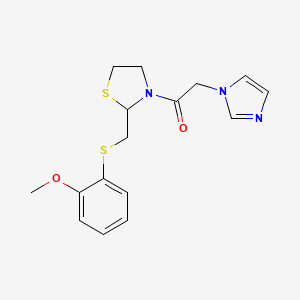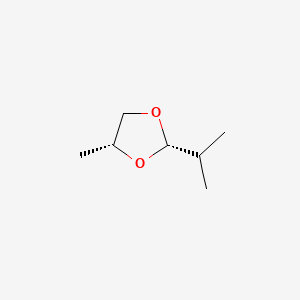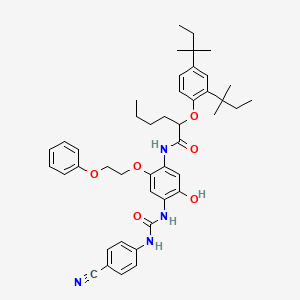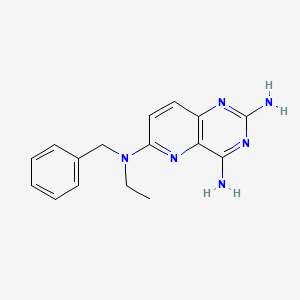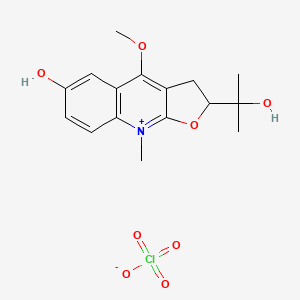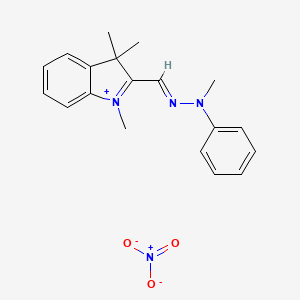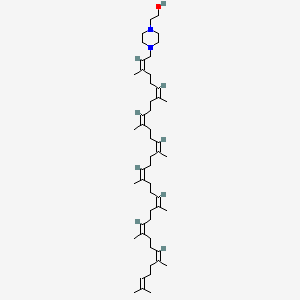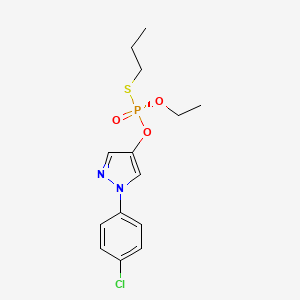
(+)-Pyraclofos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Pyraclofos is an organophosphorus compound known for its insecticidal properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound is primarily used in agricultural settings to control pests and improve crop yields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pyraclofos typically involves the reaction of phosphorus trichloride with an alcohol derivative under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The process includes purification steps such as distillation and crystallization to isolate the pure (+) enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces phosphonic acid derivatives.
Reduction: Yields phosphine derivatives.
Substitution: Results in the formation of various substituted organophosphorus compounds.
Applications De Recherche Scientifique
(+)-Pyraclofos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on insect physiology and its potential as a biochemical tool.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of pest control products for agriculture.
Mécanisme D'action
The mechanism of action of (+)-Pyraclofos involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent paralysis and death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathway involves the disruption of normal nerve signal transmission.
Comparaison Avec Des Composés Similaires
(+)-Pyraclofos can be compared with other organophosphorus insecticides such as malathion and parathion. While all these compounds inhibit acetylcholinesterase, this compound is unique due to its chiral nature and the specific activity of its (+) enantiomer. This specificity can lead to more targeted pest control with potentially lower environmental impact.
Similar Compounds
Malathion: Another organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Chlorpyrifos: Widely used in agriculture but with concerns over its environmental and health impacts.
Propriétés
Numéro CAS |
1374255-22-7 |
|---|---|
Formule moléculaire |
C14H18ClN2O3PS |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1 |
Clé InChI |
QHGVXILFMXYDRS-NRFANRHFSA-N |
SMILES isomérique |
CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




